N-{2-[3-({[(3-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide
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Overview
Description
N-{2-[3-({[(3-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a triazinone ring, a chloromethylphenyl group, and a propanamide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-({[(3-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide typically involves multiple steps, starting with the preparation of the triazinone core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chloromethylphenyl group is then introduced via a substitution reaction, followed by the attachment of the propanamide moiety through amidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and energy consumption. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-({[(3-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the triazinone ring can be reduced to form corresponding alcohols.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
N-{2-[3-({[(3-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound’s properties make it suitable for use in the development of new materials with specialized functions, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of N-{2-[3-({[(3-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity through binding or chemical modification. The pathways involved in its mechanism of action are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets, leading to a range of biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{2-[3-({[(3-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide include other triazinone derivatives and chloromethylphenyl compounds. These compounds share structural similarities but may differ in their functional groups or substituents.
Uniqueness
What sets this compound apart is its combination of a triazinone ring with a chloromethylphenyl group and a propanamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C22H22ClN5O3S |
---|---|
Molecular Weight |
472.0 g/mol |
IUPAC Name |
N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]-4-methylphenyl]propanamide |
InChI |
InChI=1S/C22H22ClN5O3S/c1-4-18(29)25-17-8-5-12(2)9-15(17)20-21(31)26-22(28-27-20)32-11-19(30)24-14-7-6-13(3)16(23)10-14/h5-10H,4,11H2,1-3H3,(H,24,30)(H,25,29)(H,26,28,31) |
InChI Key |
RLXYCLLWJVZBES-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)C)C2=NN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
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